2-(2-メトキシフェニル)アゼパン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

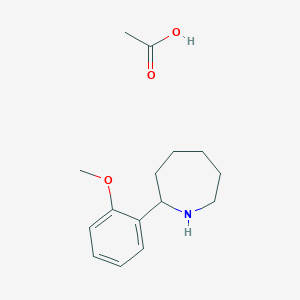

2-(2-Methoxyphenyl)azepane acetate is a synthetic compound belonging to the family of azepane derivativesThis compound has a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have important applications in biology, including as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .

科学的研究の応用

2-(2-Methoxyphenyl)azepane acetate has a wide range of scientific research applications, including:

Chemistry: Used as a key intermediate in synthetic chemistry for the preparation of various azepane derivatives.

Medicine: Explored for its pharmacological properties, including analgesic effects similar to opioids.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

Target of Action

Further experimental studies are needed to identify the specific targets of this compound .

Mode of Action

The mode of action of 2-(2-Methoxyphenyl)azepane involves its interaction with its biological targets. The compound may bind to these targets, altering their function and leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

Given its structural similarity to other azepane derivatives, it may influence pathways related to neurotransmission, signal transduction, or metabolic processes .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Result of Action

Based on its structural similarity to other azepane derivatives, it may modulate cellular processes such as signal transduction, neurotransmission, or metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methoxyphenyl)azepane. Factors such as temperature, pH, and the presence of other biological molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)azepane acetate can be achieved through various methods. One practical methodology involves the use of Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for 2-(2-Methoxyphenyl)azepane acetate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk for research and industrial applications .

化学反応の分析

Types of Reactions

2-(2-Methoxyphenyl)azepane acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce highly functionalized azepanes, while oxidation and reduction reactions yield corresponding oxides and reduced forms .

類似化合物との比較

2-(2-Methoxyphenyl)azepane acetate can be compared with other similar compounds, such as:

Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

Benzodiazepine: A fused heterocyclic compound with two nitrogen atoms.

Oxazepine: A seven-membered heterocyclic compound with one oxygen and one nitrogen atom.

Thiazepine: A seven-membered heterocyclic compound with one sulfur and one nitrogen atom.

These compounds share structural similarities but differ in their chemical properties and biological activities. 2-(2-Methoxyphenyl)azepane acetate is unique due to its specific substitution pattern and the presence of a methoxy group, which influences its reactivity and applications .

生物活性

2-(2-Methoxyphenyl)azepane acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

2-(2-Methoxyphenyl)azepane acetate features a methoxy-substituted phenyl group attached to an azepane ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-(2-Methoxyphenyl)azepane acetate primarily involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cellular penetration and influencing binding affinity to targets. The azepane ring contributes to conformational flexibility, allowing for diverse interactions.

Therapeutic Potential

Research indicates that 2-(2-Methoxyphenyl)azepane acetate may exhibit:

- Antimicrobial Activity : Studies have shown that derivatives of azepane compounds possess significant antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting potential anti-inflammatory properties for 2-(2-Methoxyphenyl)azepane acetate.

- Neuroprotective Effects : Some studies suggest that azepane derivatives can protect neuronal cells from oxidative stress, indicating a possible role in neuroprotection .

Case Studies

- Antimicrobial Evaluation : A study evaluating various azepane derivatives found that 2-(2-Methoxyphenyl)azepane acetate demonstrated notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as a lead compound in antibiotic development .

- Neuroprotective Study : In vitro assays using neuronal cell lines showed that treatment with 2-(2-Methoxyphenyl)azepane acetate reduced cell death induced by oxidative stress. The compound was found to decrease reactive oxygen species (ROS) levels significantly, indicating its protective effects on neuronal health .

Data Summary

特性

IUPAC Name |

acetic acid;2-(2-methoxyphenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2H4O2/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12;1-2(3)4/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNELAZISYVIYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C2CCCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。